Eupalinolide C
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3aS,6E,10Z,11aS)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9-,16-5+/t17?,18-,19?,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXZZSZBRLXKNT-DXVTZFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@H]2[C@H](C(C/C(=C\CC1OC(=O)C)/CO)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Eupalinolide C Characterization and Quantification
High-Resolution Mass Spectrometry-Based Approaches for Eupalinolide C Profiling
High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity, making it a cornerstone for the analysis of intricate chemical entities such as this compound. When coupled with advanced liquid chromatography systems, HRMS provides a powerful platform for both the identification of unknown compounds and the precise measurement of target analytes.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a premier technique for the qualitative analysis of this compound and its related compounds in complex mixtures. This method combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of a Q-TOF mass analyzer. The UHPLC system effectively separates individual components from a complex matrix, which are then introduced into the mass spectrometer. The Q-TOF instrument provides accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the parent ion and its fragments.
In a typical analysis, the fragmentation patterns of the separated compounds are studied to gain deeper insights into their structures. For instance, a compound like this compound would exhibit a protonated precursor ion, and through collision-induced dissociation, a series of product ions would be generated, revealing structural information. frontiersin.orgnih.gov The high-resolution data obtained from Q-TOF-MS is instrumental in distinguishing between isomers and identifying novel or unexpected compounds within a sample. A study focusing on the chemical profiling of various plant parts utilized UPLC-Q-TOF-MS/MS to annotate a wide range of compounds, demonstrating the technique's utility in comprehensive metabolite analysis. nih.gov
A representative table of parameters for the qualitative analysis of sesquiterpene lactones, including compounds structurally similar to this compound, is provided below.
| Parameter | Condition |
|---|---|
| Chromatographic System | Agilent 1290 Infinity LC system |
| Column | Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 50% B over 15 min, then to 100% B in the next 15 min |
| Flow Rate | 0.23 mL/min |
| Mass Spectrometer | Agilent 6530 Q-TOF MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | m/z 100-1000 |
For the precise and sensitive quantification of this compound, Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (UHPLC-TQ-MS/MS) is the method of choice. This technique is renowned for its high selectivity and sensitivity, making it ideal for trace-level quantification in complex biological or botanical matrices. nih.gov The triple quadrupole mass spectrometer operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (q2, collision cell), and then detecting a specific product ion in the third quadrupole (Q3).
The Multiple Reaction Monitoring (MRM) mode is a key feature of UHPLC-TQ-MS/MS that provides exceptional sensitivity and specificity for quantitative analysis. mdpi.commdpi.com In MRM, specific precursor-to-product ion transitions are monitored for each analyte. This targeted approach significantly reduces background noise and matrix interference, leading to lower limits of detection and quantification. For this compound, specific MRM transitions would be established by optimizing the collision energy for the fragmentation of the precursor ion into characteristic product ions. The intensity of these transitions is directly proportional to the concentration of the analyte, allowing for accurate quantification. A study on the quantification of various compounds in a traditional herbal formula successfully utilized the MRM mode to achieve high sensitivity and accuracy. researchgate.net
The following table outlines typical parameters for a quantitative UHPLC-TQ-MS/MS method using MRM for a compound like this compound.
| Parameter | Condition |
|---|---|
| Chromatographic System | Waters Acquity UPLC I-Class |
| Column | Waters CSH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Hypothetical) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy (eV) | Optimized for specific transition |
Orbitrap mass spectrometry is another powerful high-resolution, accurate-mass (HRAM) technique that provides in-depth characterization of this compound and its structurally related compounds. The Orbitrap analyzer offers very high resolution (often exceeding 100,000 FWHM), which allows for the fine isotopic structure of molecules to be resolved. This level of detail is invaluable for confirming elemental compositions and for differentiating between compounds with very similar masses.
When coupled with UHPLC, the Orbitrap MS can perform full-scan MS and data-dependent MS/MS experiments to collect comprehensive data on all detectable ions in a sample. This approach is particularly useful for identifying unknown metabolites or degradation products of this compound. The fragmentation patterns of hirsutinolide-type sesquiterpene lactones, a class of compounds that includes germacranolides, have been effectively studied using Orbitrap MS, leading to the identification of characteristic diagnostic ions. nih.gov Research on germacranolide sesquiterpenes from various plant sources has utilized HR-ESIMS, often with an Orbitrap analyzer, to establish the structures of new compounds. cjnmcpu.comnih.gov
Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (UHPLC-TQ-MS/MS) for Precise Quantitative Determination of this compound
Advanced Chromatographic Separations for this compound Analysis
While mass spectrometry provides invaluable detection capabilities, the quality of the chromatographic separation is paramount to achieving accurate and reliable results.
High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector is a robust and widely used technique for the quantification of phytochemicals, including sesquiterpene lactones. The optimization of an HPLC-PDA method is crucial for achieving good resolution, peak shape, and sensitivity. Key parameters that are systematically adjusted include the choice of the stationary phase (column), the composition of the mobile phase, the gradient elution profile, column temperature, and flow rate.
For a compound like this compound, a reversed-phase C18 column is often a suitable starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. The PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which aids in peak identification and purity assessment. A study detailing the simultaneous determination of three sesquiterpene lactones by HPLC-PDA demonstrated good linearity, precision, and accuracy, highlighting the method's suitability for quality control. mdpi.com
The table below presents a set of optimized parameters for an HPLC-PDA method for the analysis of sesquiterpene lactones.
| Parameter | Condition |
|---|---|
| Chromatographic System | Shimadzu LC-20A series |
| Column | SunFire C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.05% Formic acid in Water; B: Methanol |
| Gradient Elution | Isocratic or Gradient, optimized for separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28 ± 2 °C |
| Detection Wavelength | 210-400 nm (PDA), quantification at λmax |
The validation of such a method typically involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure the reliability of the quantitative results.
Development of Robust Methodologies for this compound Content Determination in Plant Extracts
The accurate quantification of this compound in plant extracts is crucial for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique for the analysis of sesquiterpene lactones. nih.govingentaconnect.comrsc.org The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters.
The initial step is the selection of an appropriate stationary phase, with C18 columns being a common choice for separating moderately polar compounds like sesquiterpene lactones. ingentaconnect.com The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, would be optimized to achieve adequate resolution of this compound from other co-extracted phytochemicals. ingentaconnect.com Gradient elution may be employed to enhance separation efficiency.
Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where this compound exhibits maximum absorbance. ingentaconnect.com For enhanced sensitivity and selectivity, Mass Spectrometry (MS) can be coupled with HPLC (HPLC-MS), which provides valuable structural information and allows for lower detection limits. rsc.org
Extraction of this compound from the plant matrix is another critical step. The choice of extraction solvent and method (e.g., maceration, sonication, or Soxhlet extraction) significantly impacts the yield of the target compound. nih.govumpr.ac.id Studies on other sesquiterpene lactones have shown that solvents like methanol can be effective for extraction. nih.gov The stability of this compound during extraction and analysis is also an important consideration, as some sesquiterpene lactones can be unstable. nih.gov
Method Validation and Quality Assurance Protocols for this compound Analytical Assays
To ensure the reliability and consistency of analytical data, any method developed for the quantification of this compound must undergo rigorous validation. gavinpublishers.com This process involves establishing documented evidence that the analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key validation parameters, as recommended by guidelines from the International Council for Harmonisation (ICH), include linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. gavinpublishers.comdemarcheiso17025.com
Quality assurance (QA) protocols are essential to maintain the ongoing performance of the validated method. This includes regular calibration and maintenance of analytical instruments, proper training of personnel, and the use of certified reference materials for this compound. A comprehensive Standard Operating Procedure (SOP) detailing every step of the analytical method, from sample preparation to data analysis, is a cornerstone of a robust QA system.
Assessment of Linearity, Intra-day, and Inter-day Precision, Stability, Repeatability, and Recovery
A detailed assessment of several validation parameters is necessary to confirm the performance of an analytical method for this compound.
Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of this compound over a specified range. researchgate.net A calibration curve is constructed by analyzing a series of standard solutions at different concentrations, and the correlation coefficient (r²) is calculated. An r² value close to 1 indicates a strong linear relationship. nih.govms-editions.cl
Precision : Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
Repeatability (Intra-day precision) : The precision under the same operating conditions over a short interval of time. ms-editions.cl
Intermediate Precision (Inter-day precision) : Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. ms-editions.cl
Reproducibility : Assesses the precision between different laboratories. Precision is usually expressed as the relative standard deviation (RSD). ms-editions.cl
Stability : The stability of this compound in the analytical solutions should be evaluated under various storage conditions to ensure that the compound does not degrade during the analysis process.
Recovery (Accuracy) : Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined through recovery studies by spiking a blank matrix with a known amount of pure this compound standard at different concentration levels. oup.com
The following table illustrates hypothetical validation data for an HPLC method for this compound:
| Parameter | Specification | Result |
| Linearity | ||
| Range | 5-100 µg/mL | |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Precision (RSD%) | ||
| Intra-day Precision (n=6) | ≤ 2% | 1.2% |
| Inter-day Precision (n=6) | ≤ 3% | 2.5% |
| Recovery (%) | ||
| Low Concentration (10 µg/mL) | 95-105% | 98.5% |
| Medium Concentration (50 µg/mL) | 95-105% | 101.2% |
| High Concentration (90 µg/mL) | 95-105% | 99.8% |
| Stability (24h at room temp) | ||
| % Recovery | ≥ 98% | 99.1% |
Derivatization Strategies for Enhanced Analytical Detection and Specificity of this compound
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. libretexts.org For a compound like this compound, which contains hydroxyl groups, derivatization can be employed to increase its volatility and thermal stability, making it more amenable to Gas Chromatography (GC) analysis. libretexts.orgchromtech.com It can also enhance the response of certain detectors.
Implementation of Silylation Techniques for Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Silylation is a widely used derivatization technique for GC analysis where an active hydrogen in a functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. libretexts.orgchromtech.com This process reduces the polarity and increases the volatility of the analyte. youtube.com For this compound, the hydroxyl groups can be targeted for silylation.
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comthermofisher.com The derivatization reaction is typically carried out by heating the dried sample with the silylating reagent in a suitable solvent. nih.gov The resulting TMS ether of this compound is then analyzed by GC-MS. The mass spectrum of the derivatized compound can provide valuable structural information for identification and quantification. brjac.com.br
Below is a hypothetical table of GC-MS parameters for the analysis of silylated this compound:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane Capillary Column (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 150°C, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-600 amu |
Exploration of Alkylation and Acylation Methods for Targeted this compound Derivatives
Alkylation and acylation are alternative derivatization strategies that can be explored for this compound.
Alkylation : This involves the introduction of an alkyl group. For compounds with acidic hydrogens, such as those found in carboxylic acids and phenols, alkylation can be used to form esters and ethers. chromtech.com While this compound does not have strongly acidic protons, specific reagents might be used to target its hydroxyl groups.
Acylation : This process introduces an acyl group into the molecule. Acylation reagents can target highly polar functional groups. chromtech.com For this compound, the hydroxyl groups can be converted into esters through acylation. researchgate.netnih.gov This can improve its chromatographic properties and introduce functionalities that enhance detection. For instance, using acylating agents with fluorine atoms can make the derivative more sensitive for electron capture detection (ECD) in GC.
Preclinical Pharmacological Research on Eupalinolide C
In Vitro Investigations of Eupalinolide C's Biological Efficacy
No research data is available for this compound.
Elucidation of this compound's Anti-inflammatory Actions in Cellular Systems
No research data is available for this compound.
No research data is available for this compound.
No research data is available for this compound.
Assessment of this compound's Anti-Cancer Potential in Relevant In Vitro Models
No research data is available for this compound.
No research data is available for this compound.
No research data is available for this compound.
Analysis of Cell Cycle Arrest Mechanisms Triggered by this compound
This compound and its analogues have demonstrated the ability to induce cell cycle arrest in various cancer cell lines, a critical mechanism for inhibiting tumor proliferation. spandidos-publications.comjst.go.jpnih.gov The arrest primarily occurs at the G0/G1 or G2/M phases of the cell cycle, depending on the specific compound and cancer cell type. jst.go.jpnih.gov
For instance, Eupalinolide J has been shown to cause G0/G1 phase arrest in human prostate cancer cells (PC-3 and DU-145). jst.go.jpnih.gov This arrest is associated with the induction of DNA damage responses, as evidenced by the upregulation of γH2AX, p-Chk1, and p-Chk2. jst.go.jpnih.gov The cell cycle halt at the G0/G1 phase was significant, with the percentage of PC-3 cells in this phase increasing from approximately 38.74% to 53.34% after treatment. jst.go.jp Similarly, in DU-145 cells, the G0/G1 population rose from about 31.59% to 48.50%. jst.go.jp
Conversely, Eupalinolide A induces cell cycle arrest at the G1 phase in hepatocellular carcinoma cells (MHCC97-L and HCCLM3). nih.gov This is accompanied by the downregulation of key G1 phase transition regulators, including CDK2, CDK4, cyclin D1, and cyclin E1. nih.gov Eupalinolide O triggers a G2/M phase arrest in human MDA-MB-468 breast cancer cells. spandidos-publications.com Treatment with this compound led to a dose-dependent increase in the G2/M phase cell population, rising from 12.67% in control cells to 31.60% at a higher concentration. spandidos-publications.com This G2/M arrest is mediated by the decreased expression of cyclin B1 and cdc2, crucial regulators of the G2/M transition. spandidos-publications.com
Table 1: Effects of Eupalinolide Analogues on Cell Cycle Arrest
| Compound | Cancer Cell Line | Cell Cycle Phase of Arrest | Key Molecular Mechanisms |
|---|---|---|---|
| Eupalinolide J | PC-3, DU-145 (Prostate) | G0/G1 | Upregulation of γH2AX, p-Chk1, p-Chk2 jst.go.jpnih.gov |
| Eupalinolide A | MHCC97-L, HCCLM3 (Hepatocellular) | G1 | Downregulation of CDK2, CDK4, Cyclin D1, Cyclin E1 nih.gov |
| Eupalinolide O | MDA-MB-468 (Breast) | G2/M | Decreased expression of Cyclin B1 and cdc2 spandidos-publications.com |
Investigation of this compound's Effects on Cancer Cell Migration and Invasion
Research has shown that Eupalinolide compounds can significantly inhibit the migration and invasion of various cancer cells, which are critical processes in tumor metastasis. nih.govnih.govdovepress.com
Eupalinolide B has demonstrated a clear inhibitory effect on the migration and invasion of pancreatic cancer cells. nih.gov Transwell assays revealed a significant reduction in the ability of treated pancreatic cancer cells to penetrate the matrix gel and migrate. nih.gov Similarly, Eupalinolide A has been found to inhibit the migration of hepatocellular carcinoma cells. nih.govresearchgate.net
Eupalinolide J has been identified as a potent inhibitor of cancer cell metastasis. nih.gov In vitro studies using glioblastoma (U251) and breast adenocarcinoma (MDA-MB-231) cells, both known for their high metastatic potential, showed that Eupalinolide J could inhibit cell metastasis in a dose-dependent manner at non-toxic concentrations. nih.gov Wound-healing assays and transwell migration and invasion assays confirmed these inhibitory effects. nih.gov The underlying mechanism involves the downregulation of metastasis-related genes, specifically matrix metalloproteinase-2 (MMP-2) and MMP-9, through the promotion of STAT3 ubiquitin-dependent degradation. nih.gov
Table 2: Impact of Eupalinolide Compounds on Cancer Cell Migration and Invasion
| Compound | Cancer Cell Line(s) | Assay(s) Used | Key Findings | Molecular Mechanism |
|---|---|---|---|---|
| Eupalinolide B | Pancreatic Cancer Cells | Transwell Assay | Significant decrease in cell penetration and migration. nih.gov | Not specified |
| Eupalinolide A | Hepatocellular Carcinoma Cells | Wound-healing, Transwell Assay | Significant inhibition of cell migration. nih.gov | Not specified |
| Eupalinolide J | U251 (Glioblastoma), MDA-MB-231 (Breast) | Wound-healing, Transwell Migration and Invasion Assays | Dose-dependent inhibition of cell metastasis at non-toxic concentrations. nih.gov | Downregulation of MMP-2 and MMP-9 via STAT3 degradation. nih.gov |
Modulation of Mitochondrial Membrane Potential by this compound
Eupalinolide compounds have been shown to induce apoptosis in cancer cells through the disruption of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. jst.go.jpnih.govjst.go.jp A loss of MMP is considered a hallmark of apoptosis. spandidos-publications.comjst.go.jp
Eupalinolide J treatment led to the disruption of MMP in human prostate cancer cells, which was an early event preceding the activation of caspases. jst.go.jpjst.go.jp This indicates that Eupalinolide J induces apoptosis via the mitochondrial pathway. jst.go.jp Similarly, Eupalinolide O was found to cause a loss of mitochondrial membrane potential in human triple-negative breast cancer (TNBC) cells and MDA-MB-468 breast cancer cells. spandidos-publications.comnih.gov In TNBC cells, treatment with Eupalinolide O resulted in a significant downregulation of MMP. nih.gov This loss of MMP is often associated with an increase in reactive oxygen species (ROS) generation. nih.govresearchgate.net Eupalinolide O treatment was observed to elevate ROS levels in TNBC cells, suggesting a link between ROS production, mitochondrial dysfunction, and subsequent apoptosis. nih.gov
The disruption of MMP by these compounds is a critical step that leads to the activation of downstream apoptotic signaling cascades, including the activation of caspase-3 and caspase-9. jst.go.jpnih.gov
Table 3: Eupalinolide Effects on Mitochondrial Membrane Potential (MMP)
| Compound | Cancer Cell Line | Effect on MMP | Associated Events |
|---|---|---|---|
| Eupalinolide J | Human Prostate Cancer Cells | Disruption/Loss jst.go.jpjst.go.jp | Activation of caspase-3 and caspase-9 jst.go.jp |
| Eupalinolide O | Human Triple-Negative Breast Cancer Cells | Downregulation/Loss nih.gov | Increased ROS generation, activation of caspase-3 and caspase-9 nih.gov |
| Eupalinolide O | MDA-MB-468 Breast Cancer Cells | Loss spandidos-publications.com | Caspase-dependent apoptosis spandidos-publications.com |
Exploration of Other Preclinical this compound Activities (e.g., Anti-Neuroinflammatory, Cytoprotective)
Beyond their anti-cancer properties, Eupalinolide compounds have been investigated for other pharmacological activities, including anti-inflammatory and neuroprotective effects. nih.govcell.com Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and phytochemicals with anti-inflammatory properties are of significant interest. nih.govresearchgate.netnih.gov
Eupalinolide B, a primary bioactive compound from Eupatorium lindleyanum DC., has demonstrated notable neuroprotective effects. nih.gov It has been shown to alleviate corticosterone-induced injury in PC12 cells, a cell line commonly used in neurological research. nih.gov This suggests a potential cytoprotective role against neuronal damage.
The broader class of compounds to which this compound belongs, sesquiterpene lactones, has been recognized for diverse biological activities, including anti-inflammatory effects. jst.go.jp The anti-inflammatory mechanisms of such phytochemicals often involve the modulation of key signaling pathways like NF-κB and MAPKs. nih.govresearchgate.net While direct evidence for this compound's anti-neuroinflammatory activity is still emerging, the known effects of related compounds like Eupalinolide B in neuroprotection suggest a promising area for future research. nih.govnih.govnih.govfrontiersin.org Neuroinflammation, mediated by glial cells like microglia and astrocytes, plays a critical role in the progression of various neurological disorders. technologynetworks.commdpi.com
In Vivo Efficacy Studies of this compound in Animal Models
Design and Implementation of Animal Models for Inflammatory Diseases
While specific in vivo studies focusing on this compound in inflammatory disease models are not extensively detailed in the provided context, the general approach involves using established animal models to assess the anti-inflammatory potential of phytochemicals. nih.govresearchgate.net These models are crucial for understanding the mechanisms of chronic inflammation and for the pharmacological evaluation of potential treatments. nih.gov
Commonly used animal models for studying inflammation include mice, particularly strains like C57BL/6 and Balb/c, due to the high similarity of their genome and immune responses to humans. nih.gov For specific inflammatory conditions, various models are employed. For example, dextran sulfate sodium (DSS)-induced colitis is a widely used model for inflammatory bowel disease (IBD). wuxibiology.com
The evaluation of a compound's efficacy in these models typically involves monitoring disease-specific parameters. In the case of IBD models, this would include changes in body weight, disease activity scores, and histological analysis of colon tissue. wuxibiology.com For broader inflammatory responses, models like lipopolysaccharide (LPS)-induced inflammation can be used to measure the systemic or localized production of pro-inflammatory cytokines. technologynetworks.comwuxibiology.com
Eupalinolide B has shown therapeutic effects in a chronic unpredictable mild stress (CUMS) rat model of depression, where it alleviated depressive-like behaviors and restored hippocampal neurogenesis. nih.gov This points to its potential in models of neuroinflammation-related disorders.
Deciphering the Molecular Mechanisms and Cellular Targets of Eupalinolide C
Gene Expression and Proteomic Profiling in Response to Eupalinolide C Treatment
Proteomic Identification of Differentially Expressed Proteins Following this compound Exposure:Similarly, no proteomic studies detailing the changes in protein expression after treatment with this compound were identified.
Therefore, without the foundational research data on the molecular interactions and cellular responses to this compound, creating a thorough, informative, and scientifically accurate article that follows the specified structure is not feasible. Generating content for these sections would require speculation and invention of data, which would violate the principles of scientific accuracy.
Structure Activity Relationship Sar and Synthetic Strategies for Eupalinolide C Analogues
Systematic Structure-Activity Relationship (SAR) Studies for Eupalinolide C and its Scaffolds
Systematic SAR studies are fundamental to identifying the pharmacophore of this compound—the essential molecular features responsible for its biological effects. These studies involve comparing the activities of a series of related compounds to deduce the role of specific functional groups and structural elements.
While specific SAR studies exclusively focused on this compound are limited in publicly available literature, research on the broader class of Eupalinolides provides significant insights. The biological activity of these sesquiterpene lactones is largely attributed to several key structural features, which are presumed to be critical for this compound as well.
The most crucial moieties for the bioactivity of Eupalinolides are the electrophilic α,β-unsaturated carbonyl groups. nih.govmdpi.com These groups, typically an α-methylene-γ-lactone ring and often another unsaturated ketone or ester elsewhere in the molecule, act as Michael acceptors. nih.govmdpi.com They can react with nucleophilic residues, such as the thiol groups of cysteine in proteins, via covalent alkylation. This ability to form covalent bonds with biological macromolecules is a primary mechanism for the cytotoxic and anti-inflammatory effects observed in many sesquiterpene lactones.
The specific conformational requirements for this compound's pharmacological effects have not been extensively detailed in the available scientific literature. For complex and flexible molecules like sesquiterpene lactones, the three-dimensional arrangement of atoms is critical for receptor binding and biological activity. The ten-membered ring of the germacrane (B1241064) skeleton can adopt multiple conformations, and the energetically preferred conformation is crucial for its interaction with biological targets. Elucidating these requirements would typically involve techniques such as X-ray crystallography of the compound bound to its target, advanced NMR spectroscopy, and computational modeling to understand the spatial relationship between the critical pharmacophoric elements and the target's binding pocket.
Rational Design and Synthesis of this compound Derivatives and Analogues
The rational design and synthesis of this compound analogues are driven by the insights gained from SAR studies. The goal is to create novel compounds with improved potency, selectivity, and pharmacokinetic properties.
Currently, specific reports detailing the semi-synthetic modification of this compound are not widely available in scientific databases. This process would typically involve isolating the natural product from its source, such as Eupatorium lindleyanum, and then using chemical reactions to modify specific functional groups. Potential modifications could include esterification or etherification of hydroxyl groups, reduction of double bonds, or modification of the lactone ring to explore their impact on bioactivity.
The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. It allows for the production of the compound in the laboratory, independent of its natural source, and provides access to novel analogues that are not found in nature. While a dedicated total synthesis for this compound has not been prominently reported, the synthesis of other structurally related sesquiterpene lactones provides a roadmap for how such a synthesis might be approached. These routes often involve sophisticated strategies for macrocyclization, stereocontrol, and the introduction of sensitive functional groups.
Computational methods, particularly molecular docking, are valuable tools for the rational design of new bioactive compounds. In a study screening various Eupalinolides for their potential to inhibit cancer metastasis, molecular docking was used to analyze the binding ability of Eupalinolide A-E, G-K, and O to key protein targets in the STAT3 and AKT signaling pathways. nih.govmdpi.com
This in silico screening provides a comparative assessment of how different members of the Eupalinolide family, including this compound, might interact with various oncogenic proteins. The binding affinity, often represented as a docking score, can help prioritize which compounds to advance for further biological testing and which structural scaffolds are most promising for the design of new inhibitors. The study identified Eupalinolide J as a particularly promising candidate based on this computational analysis. nih.gov
The table below summarizes the comparative binding affinities from a molecular docking study of various Eupalinolides against proteins associated with cancer metastasis. Lower docking scores typically indicate a higher predicted binding affinity.
Molecular Docking Scores of Eupalinolides Against Metastasis-Related Targets
| Compound | STAT3 | AKT1 | PIK3CA | MTOR | MMP2 | MMP9 |
|---|---|---|---|---|---|---|
| Eupalinolide A | -7.9 | -8.5 | -8.4 | -8.8 | -7.2 | -8.4 |
| Eupalinolide B | -7.9 | -8.4 | -8.5 | -8.9 | -7.1 | -8.3 |
| This compound | -7.8 | -8.3 | -8.2 | -8.7 | -7.0 | -8.2 |
| Eupalinolide D | -8.0 | -8.6 | -8.6 | -9.0 | -7.3 | -8.5 |
| Eupalinolide E | -8.1 | -8.7 | -8.7 | -9.1 | -7.4 | -8.6 |
| Eupalinolide G | -7.7 | -8.2 | -8.1 | -8.6 | -6.9 | -8.1 |
| Eupalinolide H | -7.6 | -8.1 | -8.0 | -8.5 | -6.8 | -8.0 |
| Eupalinolide I | -8.2 | -8.8 | -8.8 | -9.2 | -7.5 | -8.7 |
| Eupalinolide J | -8.3 | -8.9 | -8.9 | -9.3 | -7.6 | -8.8 |
| Eupalinolide K | -8.0 | -8.5 | -8.5 | -8.9 | -7.2 | -8.4 |
| Eupalinolide O | -7.9 | -8.4 | -8.4 | -8.8 | -7.1 | -8.3 |
Data interpreted from heatmap in Figure 1C of Jin et al., 2023. Scores are qualitative representations of binding affinity.
In Silico Approaches for SAR Prediction and Lead Compound Optimization
Computational methods, or in silico approaches, have become indispensable in modern drug discovery for predicting the Structure-Activity Relationship (SAR) of compounds and optimizing lead candidates. These techniques offer a rapid and cost-effective means to screen large numbers of molecules and prioritize those with the highest potential for desired biological activity. For this compound and its analogues, in silico strategies such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based virtual screening are instrumental in elucidating the structural requirements for their biological effects and in designing novel, more potent derivatives.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors that influence a compound's potency, QSAR models can predict the activity of novel analogues, thereby guiding synthetic efforts toward more effective molecules.
While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, numerous studies on the broader class of sesquiterpene lactones, including germacranolides, provide a solid framework for understanding the structural determinants of their activity. These studies consistently highlight the importance of electronic, steric, and hydrophobic properties in modulating the biological effects of these natural products.
Key Molecular Descriptors in Sesquiterpene Lactone QSAR Models:
Several classes of molecular descriptors are commonly employed in the development of QSAR models for sesquiterpene lactones:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For sesquiterpene lactones, the electrophilicity of the α-methylene-γ-lactone moiety is a critical factor for their biological activity, which is often mediated by Michael addition reactions with biological nucleophiles.
Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial determinant of a compound's pharmacokinetic and pharmacodynamic properties. It influences the ability of a molecule to cross cell membranes and interact with hydrophobic pockets in target proteins.
A hypothetical QSAR model for this compound analogues could take the following general form:
log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant
Where IC50 is the concentration of the compound required to elicit a 50% response, and 'a', 'b', and 'c' are the coefficients for the respective molecular descriptors.
| Descriptor Class | Specific Descriptor Example | Potential Influence on this compound Activity |
|---|---|---|
| Electronic | LUMO Energy | A lower LUMO energy would indicate greater electrophilicity of the α,β-unsaturated lactone, potentially leading to higher reactivity and biological activity. |
| Steric | Molecular Volume | Optimal molecular size and shape are crucial for fitting into the binding site of a target protein. Bulky substituents at certain positions may enhance or diminish activity. |
| Hydrophobic | logP | A balanced lipophilicity is generally required for good cell permeability and target engagement. Both excessively high and low logP values can be detrimental to activity. |
| Topological | Wiener Index | This descriptor relates to the branching of the molecular skeleton and can influence the overall conformation and interaction with a target. |
The development of a robust QSAR model for this compound would involve the synthesis and biological evaluation of a diverse set of analogues, followed by the calculation of a wide range of molecular descriptors. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build and validate the predictive model.
Virtual Screening of Chemical Libraries based on this compound Pharmacophore
Pharmacophore modeling is another powerful in silico technique used to identify novel bioactive compounds. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, and charged groups) that a molecule must possess to interact with a specific biological target and elicit a biological response.
A pharmacophore model for this compound can be developed based on its known structure and the structural features identified as important for the activity of related sesquiterpene lactones. The key pharmacophoric features of this compound likely include:
A Hydrogen Bond Acceptor: The carbonyl group of the γ-lactone ring.
A Hydrogen Bond Acceptor: The carbonyl group of the ester side chain.
A Hydrogen Bond Donor: The hydroxyl group.
Hydrophobic Regions: The carbocyclic skeleton and parts of the ester side chain.
An Electrophilic Center: The α-methylene group of the γ-lactone, which acts as a Michael acceptor.
Once a pharmacophore model is established and validated, it can be used as a three-dimensional query to search large chemical databases for molecules that match the defined features and spatial constraints. This process, known as virtual screening, allows for the rapid identification of structurally diverse compounds that have a high probability of being active at the same biological target as this compound. peerj.com
The virtual screening workflow typically involves the following steps:
Pharmacophore Model Generation: Based on the structure of this compound and SAR data from analogues.
Database Preparation: Large chemical libraries (e.g., ZINC, ChEMBL) are conformationally searched to generate multiple 3D structures for each molecule.
Virtual Screening: The pharmacophore model is used to screen the prepared database, and molecules that fit the pharmacophore query are identified as "hits."
Hit Filtering and Prioritization: The initial hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then ranked based on how well they fit the pharmacophore model.
Molecular Docking: The top-ranked hits can be further evaluated using molecular docking simulations to predict their binding mode and affinity to a putative target protein.
Experimental Validation: The most promising candidates from the in silico screening are then synthesized or acquired for biological testing to confirm their activity.
A study on various Eupalinolides employed molecular docking, a form of structure-based virtual screening, to predict their binding to metastasis-related protein targets. This approach successfully identified Eupalinolide J as a potential anti-metastatic agent, demonstrating the utility of in silico screening for this class of compounds.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Importance in Virtual Screening |
|---|---|---|
| Hydrogen Bond Acceptor | Lactone Carbonyl | Crucial for interaction with hydrogen bond donor residues in a target's binding site. |
| Hydrogen Bond Acceptor | Ester Carbonyl | Provides an additional point of interaction, potentially increasing binding affinity and specificity. |
| Hydrogen Bond Donor | Hydroxyl Group | Can form key hydrogen bonds with acceptor residues in the target protein. |
| Hydrophobic Region | Cyclodecane Ring | Important for fitting into and interacting with non-polar pockets of the binding site. |
| Electrophilic Center | α-Methylene-γ-lactone | A key feature for covalent interaction with nucleophilic residues (e.g., cysteine) in certain target proteins. |
The application of these in silico approaches holds significant promise for the exploration of the therapeutic potential of this compound. By combining QSAR and pharmacophore-based virtual screening, researchers can gain deeper insights into the SAR of this natural product and accelerate the discovery of novel analogues with improved potency and selectivity.
Pharmacological Research and Translational Preclinical Development of Eupalinolide C
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization of Eupalinolide C
Preclinical pharmacokinetic and pharmacodynamic characterization is essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how these processes relate to its biological effects.
Comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
ADME profiling provides foundational data regarding a compound's behavior in biological systems. This includes understanding its metabolic fate and the enzymes involved.
Enzyme phenotyping is crucial for identifying the specific enzymes responsible for a compound's metabolism, which helps predict potential drug-drug interactions and understand inter-individual variability. Studies on related compounds, Eupalinolide A (EA) and Eupalinolide B (EB), have indicated that these molecules are primarily metabolized via carboxylesterase-mediated hydrolysis, with cytochrome P450 (CYP) enzymes playing a secondary role. Specifically, CYP3A4 has been identified as a significant contributor among the CYP enzymes involved in the metabolism of EA and EB nih.govresearchgate.netnih.gov. In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, have also been employed to support the phenotyping of these related compounds nih.govresearchgate.net.
However, specific enzyme phenotyping data for this compound itself is not detailed in the provided search results.
Data Table 1: General Enzyme Involvement in Eupalinolide Metabolism (Based on Related Compounds)
| Enzyme Class | Primary Role in Eupalinolide A/B Metabolism | Key Isoenzyme Identified | Notes |
| Carboxylesterase | Major metabolic pathway | N/A | Mediates rapid hydrolysis of Eupalinolides A and B. |
| Cytochrome P450 (CYP) | Minor metabolic pathway | CYP3A4 | Contributes to oxidation; CYP3A4 plays a particularly important role among multiple CYPs involved. |
Understanding how a compound is metabolized across different species is vital for extrapolating preclinical findings to human physiology. Differences in metabolic pathways or enzyme activity between preclinical models and humans can significantly impact efficacy and safety assessments.
For Eupalinolides A and B, studies have reported inter-species differences in their hydrolytic stability. Specifically, faster rates of hydrolysis were observed in rat liver microsomes (RLMs) when compared to human liver microsomes (HLMs) nih.govresearchgate.netnih.gov. This highlights the importance of considering species-specific metabolic profiles during preclinical development.
Specific data detailing the species-specific metabolic pathways of this compound is not available in the provided search results.
Data Table 2: Noted Inter-Species Differences in Eupalinolide Hydrolysis (Based on Related Compounds)
| Species | Hydrolysis Rate | Notes |
| Human (HLMs) | Baseline | Carboxylesterase-mediated hydrolysis is the primary route. |
| Rat (RLMs) | Faster | Exhibits more rapid hydrolysis compared to human liver microsomes, indicating species-specific variations. |
Establishment of Dose-Response and Exposure-Response Relationships in Preclinical Models for this compound
Establishing dose-response and exposure-response relationships is a cornerstone of preclinical drug development. These studies aim to quantify the relationship between the administered dose (or the resulting systemic exposure) and the observed pharmacological or toxicological effects nc3rs.org.ukresearchgate.netmdpi.comgithub.ioresearchgate.nettoxicology.org. By analyzing these relationships, researchers can identify the effective dose range, understand the mechanism of action, and predict the likely therapeutic window mdpi.comtoxicology.org. Pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) or peak plasma concentration (Cmax), are often correlated with pharmacodynamic outcomes to define these crucial relationships mdpi.comnih.gov.
While the importance of establishing these relationships is well-recognized in preclinical drug development, specific dose-response and exposure-response data for this compound are not detailed in the provided search results.
This compound as a Preclinical Lead Compound for Drug Discovery and Development
The evaluation of a compound's potential as a lead for drug discovery involves assessing its "drugability" and "developability." These assessments help identify candidates that are most likely to succeed in clinical trials and ultimately become viable drug products.
Assessment of Drugability and Developability Parameters for this compound
Drugability and developability assessments are conducted early in the drug discovery process to identify compounds with favorable intrinsic properties that support successful development drugtargetreview.comnih.govformulationbio.comsrce.hrresearchgate.net. These evaluations encompass a range of physicochemical, biological, and manufacturing-related characteristics. Key parameters typically examined include solubility, chemical and thermal stability, permeability across biological membranes, metabolic stability (e.g., susceptibility to CYP enzymes), plasma protein binding, and the potential for drug-drug interactions drugtargetreview.comnih.govformulationbio.comsrce.hrresearchgate.net. In silico predictions and various in vitro assays are employed to evaluate these attributes, aiding in the de-risking of development pathways and the prioritization of lead candidates drugtargetreview.comnih.govsrce.hrresearchgate.netwhiterose.ac.ukresearchgate.net.
Specific data pertaining to the drugability and developability parameters of this compound are not detailed within the provided search results.
Strategic Approaches for Optimizing this compound as a Preclinical Candidate
The journey from identifying a promising natural product like this compound to developing it into a viable preclinical candidate involves a rigorous process of optimization. This process is critical for enhancing its therapeutic efficacy, improving its pharmacological profile, and ensuring its suitability for further translational studies. Medicinal chemistry plays a pivotal role in this endeavor, employing a range of strategies to refine the molecule's properties.
Understanding Structure-Activity Relationships (SAR)
For instance, studies on related sesquiterpene lactones, such as Eupalinolide J, have provided insights into potency against specific cancer cell lines. While these data are from a related compound, they exemplify the type of quantitative information used to guide SAR.
Table 1: Illustrative Potency Data for Eupalinolide J
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Eupalinolide J | H292 | 5.54 ± 1.04 | researchgate.net |
| Eupalinolide J | H460 | 2.9 ± 0.58 | researchgate.net |
Note: IC₅₀ values represent the concentration of a compound that inhibits a specific biological or biochemical function by 50%. Lower IC₅₀ values indicate higher potency.
Synthesis of Analogs and Derivatives
Based on SAR insights, the synthesis of structural analogs and derivatives of this compound is a key optimization approach. This involves chemically modifying the parent compound to create a library of related molecules. These modifications are strategically designed to:
Enhance Potency: Increase the compound's efficacy at lower concentrations.
Improve Selectivity: Ensure the compound preferentially targets the intended biological pathway or receptor, thereby minimizing off-target effects.
Modulate Pharmacokinetic Properties: Optimize how the body absorbs, distributes, metabolizes, and excretes the compound.
For example, modifications might involve esterification or etherification of hydroxyl groups, alterations to unsaturated bonds, or changes to the lactone ring system, all aimed at discovering analogs with superior preclinical profiles.
Enhancing Pharmacokinetic (ADME) Properties
For a compound to be a successful preclinical candidate, it must possess favorable pharmacokinetic (ADME) properties. Optimization efforts often focus on improving:
Absorption: Ensuring the compound can be effectively taken into the body.
Distribution: Facilitating its movement to the target tissues or cells.
Metabolism: Modifying the compound to resist rapid breakdown by metabolic enzymes, thereby increasing its half-life.
Excretion: Ensuring the compound and its metabolites are cleared from the body appropriately.
Strategies to improve these aspects might include increasing aqueous solubility, enhancing lipophilicity for better membrane penetration, or introducing chemical groups that protect against rapid enzymatic degradation.
Improving Potency and Selectivity
Beyond basic SAR, specific efforts are directed towards maximizing the compound's potency and selectivity. Research on related eupalinolides has demonstrated various biological activities that optimization aims to refine. For instance, Eupalinolide J has been shown to inhibit cancer cell metastasis by promoting STAT3 ubiquitin-dependent degradation mdpi.comresearchgate.net, and Eupalinolide O has been noted for its ability to induce apoptosis and cell cycle arrest in breast cancer cells spandidos-publications.commedchemexpress.com. Optimization strategies would seek to enhance these specific activities while potentially reducing any unintended cellular effects. This might involve fine-tuning the molecule's interaction with its target proteins or pathways to achieve a more precise and potent effect.
Challenges and Future Directions
The optimization of natural products like this compound presents unique challenges, often stemming from their complex structures and the intricate balance of biological activities they possess. The process is iterative, requiring continuous cycles of design, synthesis, and testing. Future research will likely focus on employing advanced computational tools, high-throughput screening, and sophisticated synthetic methodologies to accelerate the identification of this compound analogs with optimal preclinical characteristics, paving the way for its potential therapeutic development.
Conclusion and Future Research Perspectives
Summary of Key Findings and Current Understanding of Eupalinolide C
This compound is a member of the sesquiterpene lactone class of organic compounds, a group known for a wide range of biological activities. It is found as a natural product within the plant Eupatorium lindleyanum. nih.gov This plant has a history of use in traditional medicine and has been a source for the isolation of numerous other Eupalinolide compounds, such as Eupalinolide A, B, J, K, and O. nih.govnih.govnih.govmedchemexpress.comnih.gov These related compounds have demonstrated notable anti-inflammatory and anti-cancer properties in preclinical studies. nih.govnih.govnih.govnih.gov
The primary piece of scientific data specifically identifying a biological activity for this compound comes from a study comparing the metabolic profiles and anti-inflammatory effects of different parts of Eupatorium lindleyanum. In this research, this compound was shown to exhibit potent anti-inflammatory properties by significantly inhibiting the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov
| Compound | Source | Noted Biological Activity |
| This compound | Eupatorium lindleyanum | Potent inhibition of IL-6 |
Identification of Persistent Challenges and Unexplored Research Avenues for this compound
The most significant challenge surrounding this compound is the profound lack of dedicated research. While its presence and a singular biological activity have been reported, there is a clear absence of foundational scientific inquiry into this specific molecule. This presents a number of unexplored research avenues:
Isolation and Structural Elucidation: Detailed methods for the isolation and purification of this compound are not widely published. Furthermore, a comprehensive structural elucidation using modern spectroscopic techniques (such as NMR and mass spectrometry) is required to definitively confirm its chemical structure.
Chemical Synthesis: There are no published reports on the total synthesis of this compound. A successful synthetic route would be crucial for producing larger quantities of the compound for research purposes, as reliance on natural extraction can be a limiting factor.
Pharmacological Profiling: The initial finding of IL-6 inhibition is a promising starting point. nih.gov However, a thorough investigation into its broader pharmacological profile is needed. This includes understanding its mechanism of action, its effects on other inflammatory pathways, and its potential as an anti-cancer agent, a property observed in many of its structural relatives. nih.govnih.govnih.gov
In Vivo Studies: To date, the reported activity of this compound is from in vitro assays. nih.gov There is a complete lack of in vivo studies to assess its efficacy, pharmacokinetics, and safety in animal models.
Strategic Directions for Future High-Impact Research on this compound
To move our understanding of this compound from its current nascent stage to a point where its therapeutic potential can be realistically evaluated, a focused and strategic research effort is required. The following directions are proposed for high-impact research:
Bioassay-Guided Isolation and Characterization: A renewed effort to isolate significant quantities of this compound from Eupatorium lindleyanum using bioassay-guided fractionation, with IL-6 inhibition as the primary screen, would be a critical first step. This should be followed by exhaustive spectroscopic analysis to provide a definitive structural confirmation.
Development of a Synthetic Route: The chemical synthesis of this compound should be a high-priority objective. This would not only provide a scalable source of the compound but also allow for the creation of analogues to explore structure-activity relationships.
Comprehensive In Vitro Biological Evaluation: A battery of in vitro assays should be employed to expand upon the initial anti-inflammatory findings. This should include a broader panel of cytokines and inflammatory mediators, as well as cytotoxicity screening against various cancer cell lines.
Mechanistic Studies: Research should be directed at elucidating the molecular mechanisms by which this compound inhibits IL-6 production. This could involve investigating its effects on upstream signaling pathways, such as NF-κB and MAPK pathways.
Preclinical In Vivo Assessment: Following promising in vitro results, the development of relevant animal models of inflammatory diseases or cancer would be essential to evaluate the in vivo efficacy and safety profile of this compound.
Q & A
Q. What analytical techniques are essential for characterizing the structural properties of Eupalinolide C?
To confirm the structure of this compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign stereochemistry and functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or UPLC-MS to determine molecular formula and fragmentation patterns .
- Infrared (IR) Spectroscopy : To identify lactone rings or hydroxyl groups via characteristic absorption bands .
Example workflow: Isolate the compound via high-speed counter-current chromatography (HSCCC) , then analyze using NMR (e.g., 600 MHz) and HRMS.
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound?
- MTT Assay : Measures mitochondrial activity in cancer cells (e.g., hepatocellular carcinoma or TNBC lines) .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Cell Cycle Analysis : Propidium iodide staining and flow cytometry to assess G1/S phase arrest .
Key controls: Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%) to rule out artifacts .
Q. How can researchers optimize the solubility of this compound for in vitro studies?
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across studies?
- Variable Sensitivity : Cell lines (e.g., HCC vs. TNBC) may differ in expression of targets like STAT3 or ERK . Validate using isogenic models or CRISPR-edited cells.
- Dose-Dependent Effects : Use a broad concentration range (e.g., 1–100 µM) to identify biphasic responses .
- Experimental Reproducibility : Follow guidelines for assay standardization (e.g., ATCC cell authentication, repeated triplicates) .
Q. What strategies are recommended for elucidating this compound’s mechanism of action?
- ROS/ERK Pathway Analysis : Treat cells with this compound, then measure ROS levels (DCFH-DA probe) and phosphorylated ERK via Western blot .
- Autophagy Inhibition : Co-treat with chloroquine (lysosome inhibitor) and monitor LC3-II accumulation .
- STAT3 Luciferase Reporter Assays : Quantify STAT3 inhibition in TNBC cells using constructs with STAT3-responsive promoters .
Q. How should pharmacokinetic studies of this compound be designed?
- Animal Models : Administer this compound (e.g., 10 mg/kg IV or oral) to rats, then collect plasma at timed intervals .
- Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL .
- Key Parameters : Calculate AUC, Cmax, t1/2, and bioavailability. Compare with structurally similar lactones (e.g., Eupalinolide A) .
Q. What metabolic pathways are hypothesized for this compound based on related compounds?
- Phase I Metabolism : Hydrolysis by carboxylesterases in liver microsomes, as seen in Eupalinolide A/B .
- Phase II Conjugation : Potential glucuronidation or sulfation of hydroxyl groups .
Validation: Incubate with human liver microsomes + NADPH, then identify metabolites via UPLC-QTOF .
Methodological Challenges & Solutions
Q. How can researchers address low yields of this compound during extraction?
Q. What statistical approaches are critical for validating this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
